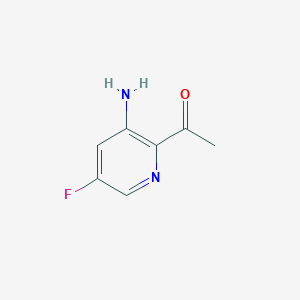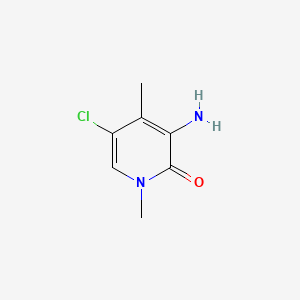
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid typically involves the reaction of a nonanoic acid derivative with 2,5-dioxopyrrolidin-1-yl. The reaction conditions often include the use of a coupling agent to facilitate the formation of the ester bond between the nonanoic acid and the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for creating complex molecular structures .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their anticonvulsant and analgesic properties. Research indicates that these derivatives can modulate specific molecular pathways involved in neurological disorders .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for creating durable materials .
Wirkmechanismus
The mechanism of action of 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid involves its interaction with specific molecular targets. For instance, in its anticonvulsant role, it inhibits calcium currents mediated by Cav 1.2 (L-type) channels, thereby reducing neuronal excitability . This compound may also interact with voltage-gated sodium channels, contributing to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its antimicrobial activity.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Exhibits broad-spectrum anticonvulsant properties.
Uniqueness
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid stands out due to its specific ester linkage, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring durable and reactive intermediates .
Eigenschaften
Molekularformel |
C13H19NO6 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
9-(2,5-dioxopyrrolidin-1-yl)oxy-9-oxononanoic acid |
InChI |
InChI=1S/C13H19NO6/c15-10-8-9-11(16)14(10)20-13(19)7-5-3-1-2-4-6-12(17)18/h1-9H2,(H,17,18) |
InChI-Schlüssel |
RYISEALQKIDKHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)



![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)



![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
